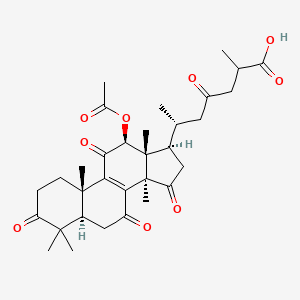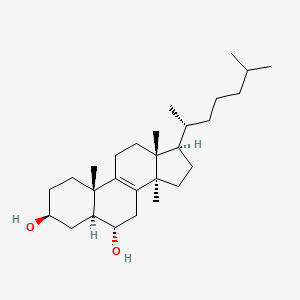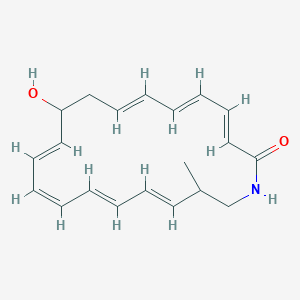
2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid is a tyrosine derivative.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Anti-inflammatory Activities : Phenolic compounds related to 2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid have shown anti-inflammatory activities. New phenolic compounds isolated from Eucommia ulmoides Oliv., including variants of dihydroxyphenylpropanoic acid, exhibit modest inhibitory activities on LPS-induced NO production in macrophage cells (Ren et al., 2021).
Antioxidant Properties : Synthesized derivatives of dihydroxyphenylpropanoic acid have shown potential as antioxidants. For instance, conjugates of amino acids with nifedipine, derived from dihydroxyphenylpropanoic acid, exhibited significant in vitro antioxidant action (Subudhi & Sahoo, 2011).
Synthesis and Structural Analysis
Crystal Structure Analysis : Derivatives of dihydroxyphenylpropanoic acid, like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, have been synthesized to enhance chemical stability and liposolubility. Their crystal structures have been analyzed through X-ray diffraction, providing insights into the stereochemistry of these compounds (Chen et al., 2016).
Radiation-Induced Modification : Research on poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including variants of dihydroxyphenylpropanoic acid, showcases their application in material science. These modifications enhance thermal stability and have potential medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Biological Activity and Drug Development
Antifungal Peptides : Computational studies on antifungal tripeptides, including derivatives of dihydroxyphenylpropanoic acid, have been conducted to predict their bioactivity and molecular properties. This research aids in drug design processes, especially for antifungal applications (Flores-Holguín et al., 2019).
Synthesis of Pt(II)-Complexes : Novel platinum complexes synthesized with an alanine-based amino acid derivative of dihydroxyphenylpropanoic acid have shown moderate cytotoxic activity on cancer cells and potential to bind DNA sequences. These findings are significant for cancer therapy research (Riccardi et al., 2019).
Propiedades
Nombre del producto |
2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid |
|---|---|
Fórmula molecular |
C9H10ClNO4 |
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15) |
Clave InChI |
KRPPPARIXWCOIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)
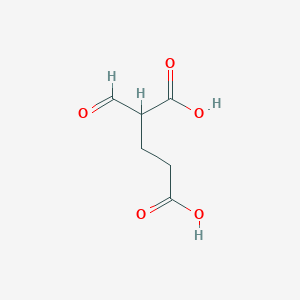
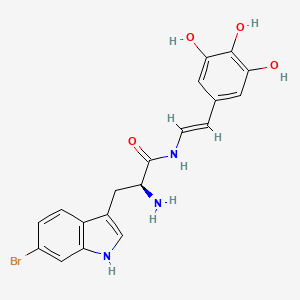
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
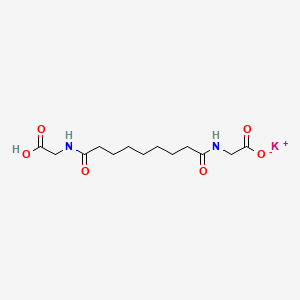
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
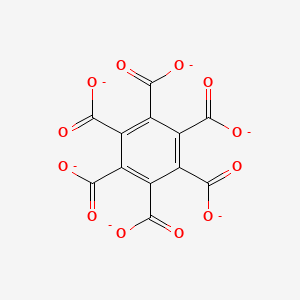
![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
